[6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone
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Overview
Description
[6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone is a complex organic compound that features a combination of pyrimidine, pyridine, and phenyl sulfone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the phenoxy and pyridinyl groups. The final step involves the sulfonation to introduce the phenyl sulfone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
[6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
[6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may be investigated for its potential biological activity, including its ability to interact with specific enzymes or receptors.
Medicine: The compound could be explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: It may find applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds such as pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine share structural similarities and are known for their biological activities.
Pyridine Derivatives: Pyridine sulfinates and other pyridine-based compounds are commonly used in medicinal chemistry for their versatile reactivity.
Phenyl Sulfone Derivatives:
Uniqueness
What sets [6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
[6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique combination of functional groups, including a phenoxy group, a pyridinyl group, and a pyrimidinyl group, which contribute to its diverse biological properties.
Chemical Structure and Properties
The molecular formula for this compound is C22H17N3O3S. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit protein kinases involved in cell signaling pathways, affecting processes such as cell growth and proliferation. This inhibition can lead to various therapeutic effects, particularly in oncology and anti-inflammatory contexts.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it can induce cytotoxic effects on various cancer cell lines. For instance, studies have shown IC50 values indicating potent activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines:
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 | 0.09 |
A549 | 0.03 |
These values suggest that the compound is more effective than traditional chemotherapeutics like etoposide in certain contexts .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. It has been tested against several bacterial strains, including E. coli, S. aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicate effective antimicrobial activity at concentrations ranging from 0.5 to 256 µg/mL, demonstrating its potential in treating infections caused by resistant strains .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this sulfone derivative has been evaluated for anti-inflammatory effects. Preliminary studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of the compound on HepG2 (liver cancer), HCT-116 (colon cancer), and PC3 (prostate cancer) cell lines. The results indicated significant cytotoxicity with varying IC50 values depending on the cell line, reinforcing its potential as an anticancer agent.
- Antimicrobial Testing : Another study focused on the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated promising results, suggesting its utility in developing new antibiotics .
Properties
IUPAC Name |
4-(benzenesulfonylmethyl)-6-phenoxy-2-pyridin-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S/c26-29(27,19-11-5-2-6-12-19)16-17-15-21(28-18-9-3-1-4-10-18)25-22(24-17)20-13-7-8-14-23-20/h1-15H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGCXCUXSMCVQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NC(=C2)CS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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